molecular formula C8H15N B079230 Octahydroindolizine CAS No. 13618-93-4

Octahydroindolizine

Cat. No.: B079230
CAS No.: 13618-93-4
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Enantioselective Synthesis: One of the methods for synthesizing octahydroindolizine involves the enantioselective synthesis of this compound alcohol using enzymatic resolution.

    Dehydrative Annulation: Another approach involves a dehydrative annulation strategy starting from enantiomerically pure (S)-epichlorohydrin.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the this compound framework.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the this compound ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Octahydroindolizine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indolizine: Indolizine is an isomer of octahydroindolizine and shares a similar bicyclic structure but with different degrees of saturation.

    Pyrrolizidine: Pyrrolizidine is another related compound with a similar bicyclic framework but with nitrogen atoms in different positions.

    Quinolizidine: Quinolizidine is a bicyclic compound with a nitrogen atom, similar to this compound, but with a different ring fusion pattern.

Uniqueness:

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929286
Record name Indolizidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-93-4
Record name δ-Coniceine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydroindolizine
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Record name Indolizidine
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Record name Octahydroindolizine
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Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is octahydroindolizine?

A1: this compound, also known as indolizidine, represents a class of heterocyclic organic compounds characterized by a bicyclic structure. This structure comprises a fused five-membered pyrrolidine ring and a six-membered piperidine ring, with a nitrogen atom shared at the bridgehead position.

Q2: What are the key structural features of this compound derivatives?

A2: The core this compound framework can accommodate various substituents, particularly at positions 3 and 5. These substituents, ranging from simple alkyl groups to complex aromatic rings, significantly influence the compound's biological activity and physicochemical properties. For instance, trans-3-(2-bromophenyl)this compound demonstrated notable antinociceptive activity in rodent models. [] The presence of a spiro acenaphthene moiety, as seen in spiro[2.2”]acenaphthene-1”-onespiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)-1’-methylpiperidin-4’-one-4-(2,3-dichorophenyl) this compound, further adds complexity to the structure and may impact its pharmacological profile. []

Q3: How does the stereochemistry of this compound impact its properties?

A3: The presence of multiple chiral centers in this compound leads to the existence of various stereoisomers, each potentially exhibiting different biological activities. Research highlights the importance of stereochemistry in dictating the compound's interactions with biological targets. For instance, the antinociceptive effects of trans-3-(2-bromophenyl)this compound were attributed to the specific spatial arrangement of its substituents. [] Furthermore, studies involving the separation of racemic mixtures of this compound alkaloids, such as (±)-homocrepidine A, demonstrated that enantiomers can possess significantly different anti-inflammatory properties. []

Q4: What synthetic approaches are employed to access this compound derivatives?

A4: Numerous synthetic strategies have been developed for the construction of the this compound framework. One approach involves the catalytic hydrogenation of appropriately substituted pyridine derivatives, exemplified by the synthesis of various 3-aryloctahydroindolizines. [] Another method utilizes intramolecular double Michael reactions, offering stereocontrolled access to octahydroindolizines, as demonstrated in the synthesis of (±)-epilupinine. [] Additionally, organocatalytic strategies have been reported, enabling the enantioselective synthesis of pyrrolidine, hexahydropyrrolizine, and this compound core structures from glycine esters. []

Q5: How do this compound derivatives interact with biological systems?

A5: Octahydroindolizines exhibit a diverse range of biological activities, attributed to their ability to interact with various biological targets. For instance, certain octahydroindolizines, like trans-3-(2-bromophenyl)this compound, have demonstrated potent antinociceptive effects in animal models, suggesting potential applications as analgesics. [] Additionally, research has revealed the inhibitory activity of some this compound alkaloids, such as those isolated from Dendrobium crepidatum, against nitric oxide production in LPS-induced macrophages, indicating potential anti-inflammatory properties. [, , ]

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A6: Yes, research has explored the impact of structural modifications on the biological activity of octahydroindolizines. For example, introducing specific substituents at the 3-position of the this compound ring, such as aryl groups, significantly enhanced antinociceptive activity. [] Furthermore, investigations into the stereochemistry of this compound alkaloids revealed the importance of chirality in influencing anti-inflammatory properties. For example, the (+)-enantiomer of homocrepidine A exhibited considerably stronger inhibition of nitric oxide production compared to its (-)-counterpart and the racemic mixture. []

Q7: Are there any known applications of this compound derivatives in chemical synthesis?

A7: While octahydroindolizines primarily garner interest for their biological activities, they can also serve as valuable intermediates in organic synthesis. For instance, researchers have utilized octahydroindolizines as precursors for the synthesis of more complex alkaloids, such as (-)-solanidine and (-)-tomatidenol. [] Additionally, they have explored the reactivity of octahydroindolizines in various chemical transformations, expanding their synthetic utility.

Q8: What analytical techniques are commonly employed to characterize this compound derivatives?

A8: Characterization of octahydroindolizines often involves a combination of spectroscopic and analytical methods. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the compound's structure and conformation. [, ] X-ray crystallography can elucidate the three-dimensional structure of crystalline this compound derivatives, offering insights into their stereochemistry and potential interactions with biological targets. [, ] Additionally, mass spectrometry techniques are employed to determine the molecular weight and fragmentation patterns of these compounds.

Q9: Are there any known natural sources of this compound derivatives?

A9: this compound alkaloids occur naturally in various plant species. One notable example is Dendrobium crepidatum, a traditional Chinese medicinal herb, which yielded several this compound alkaloids exhibiting anti-inflammatory properties. [, , ] These findings highlight the potential of natural sources in discovering novel bioactive this compound derivatives.

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